molecular formula C18H14ClN3O B2971328 N-([3,3'-bipyridin]-5-ylmethyl)-3-chlorobenzamide CAS No. 2178772-57-9

N-([3,3'-bipyridin]-5-ylmethyl)-3-chlorobenzamide

Cat. No. B2971328
CAS RN: 2178772-57-9
M. Wt: 323.78
InChI Key: PNXVPKNQTPVFJD-UHFFFAOYSA-N
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Description

The compound “N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide” is a complex organic molecule. It contains a bipyridine moiety (two pyridine rings connected by a single bond), which is a common structure in many organic compounds and is often involved in coordination chemistry . The compound also contains a benzamide group, which is a common functional group in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the bipyridine and benzamide moieties. The nitrogen atoms in the bipyridine structure could potentially coordinate with metal ions, forming a chelate ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents present. The bipyridine moiety could potentially coordinate with metal ions, and the benzamide group could undergo various reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, it might have specific melting and boiling points, solubility in various solvents, and specific optical properties .

Scientific Research Applications

Biologically Active Molecules

Bipyridine derivatives are used as fundamental components in biologically active molecules . They can interact with biological systems, potentially leading to therapeutic effects. However, the specific biological activities of “N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide” would require further investigation.

Ligands in Transition-Metal Catalysis

Bipyridine derivatives are known to be excellent ligands in transition-metal catalysis . They can coordinate with metal ions to form complexes, which can then act as catalysts in various chemical reactions.

Photosensitizers

Bipyridine derivatives can also act as photosensitizers . Photosensitizers are substances that can absorb light and transfer the energy to other substances. This property is useful in fields like photodynamic therapy and solar energy conversion.

Viologens

When the nitrogen atoms of 4,4’-bipyridines are quaternized, they generate viologens . Viologens are known for their good electrochemical properties, which makes them useful in applications like electrochromic devices and redox flow batteries.

Supramolecular Structures

Bipyridine derivatives can interact with different molecules through non-covalent interactions (like hydrogen or halogen bonds), leading to the formation of supramolecular structures . These structures have interesting properties and can be used in the development of new materials.

Synthesis of New Materials

The functionalization of bipyridines can lead to the design and development of new materials . These materials can have unique properties and find applications in various fields like electronics, photonics, and nanotechnology.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical application. For example, if it were used as a drug, it would likely interact with specific biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) or other safety information when available .

properties

IUPAC Name

3-chloro-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c19-17-5-1-3-14(8-17)18(23)22-10-13-7-16(12-21-9-13)15-4-2-6-20-11-15/h1-9,11-12H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXVPKNQTPVFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([3,3'-bipyridin]-5-ylmethyl)-3-chlorobenzamide

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